molecular formula C23H17Cl2NO2 B11270163 1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 909567-66-4

1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11270163
CAS No.: 909567-66-4
M. Wt: 410.3 g/mol
InChI Key: JBLWOQCDCQYUKI-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes chlorobenzyl, chlorophenyl, hydroxy, and phenyl groups

Properties

CAS No.

909567-66-4

Molecular Formula

C23H17Cl2NO2

Molecular Weight

410.3 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-4-hydroxy-3-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C23H17Cl2NO2/c24-18-10-6-15(7-11-18)14-26-21(17-8-12-19(25)13-9-17)20(22(27)23(26)28)16-4-2-1-3-5-16/h1-13,21,27H,14H2

InChI Key

JBLWOQCDCQYUKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a ketone or aldehyde under acidic or basic conditions.

    Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of chlorobenzyl chloride and chlorophenyl chloride as reagents.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic reactions. The formation of the pyrrolidine ring is a critical step, often achieved through cyclization of appropriate precursors. Subsequent introduction of substituents such as chlorine and hydroxyl groups is performed using various substitution reactions. The final product is purified through techniques like recrystallization or chromatography to ensure high purity levels.

Medicinal Chemistry

This compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of pyrrolidine compounds exhibit significant biological activity, making them suitable candidates for drug development.

  • Antimicrobial Activity : The compound's structure allows it to interact with bacterial membranes, potentially leading to cell lysis. Research indicates that similar compounds have shown effectiveness against a range of pathogens.
  • Anticancer Properties : Investigations into the mechanism of action have revealed that this compound can induce apoptosis in cancer cells through the modulation of specific molecular targets involved in cell cycle regulation.

Research has highlighted the antioxidant properties of related pyrrolidine derivatives. For instance, studies utilizing the DPPH radical scavenging method have demonstrated that certain derivatives possess antioxidant activities exceeding those of well-known antioxidants like ascorbic acid .

Material Science

In addition to biological applications, this compound is being explored in material science for its potential use as a building block in synthesizing new materials with specific electronic or optical properties. The incorporation of halogen substituents enhances the electronic characteristics of the resultant materials.

Case Studies and Research Findings

Several studies have documented the synthesis and application of similar compounds:

  • Antioxidant Activity : A study on related pyrrolidine derivatives showed that certain compounds exhibited antioxidant activities significantly higher than ascorbic acid, indicating their potential use in health supplements or pharmaceuticals .
  • Antimicrobial Efficacy : Research involving the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine derivatives demonstrated notable antimicrobial activity against various strains, establishing a precedent for further exploration into similar structures .
  • Drug Development : The exploration of pyrrolidine derivatives as potential therapeutic agents has led to the identification of promising candidates for treating various diseases, particularly those involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

    4-Chlorobenzyl chloride: This compound is used as a reagent in organic synthesis and has similar chlorobenzyl groups.

    4-Chlorophenyl methyl chloride: Another compound with a chlorophenyl group, used in various chemical reactions.

    N-(4-chlorobenzyl)-N-methylamine: A compound with similar structural features, used in medicinal chemistry.

The uniqueness of 1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which imparts specific chemical and biological properties.

Biological Activity

The compound 1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is a member of the pyrrole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20Cl2N2OC_{24}H_{20}Cl_2N_2O, with a molecular weight of approximately 426.33 g/mol. Its structure features a pyrrolone core substituted with chlorobenzyl and chlorophenyl groups, which are thought to contribute to its biological activities.

PropertyValue
Molecular FormulaC24H20Cl2N2O
Molecular Weight426.33 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including the compound . A notable study reported that derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The lead compound showed minimum inhibitory concentrations (MICs) of 8 μg/mL against MRSA and 4 μg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE) .

Case Study: Antibacterial Efficacy

In a comparative study, several pyrrole derivatives were tested for their antibacterial efficacy. The compound demonstrated stronger activity than traditional antibiotics like ciprofloxacin, indicating its potential as a novel antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that certain pyrrole-based compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Table 2: Anticancer Activity Results

Cell LineIC50 (μM)Mechanism of Action
MCF-715Apoptosis induction
HeLa10Cell cycle arrest

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. The evaluated compound has shown promising anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .

Research Findings on Anti-inflammatory Effects

In an experimental model, the compound reduced edema in carrageenan-induced paw inflammation in rats, demonstrating its potential as an anti-inflammatory agent .

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